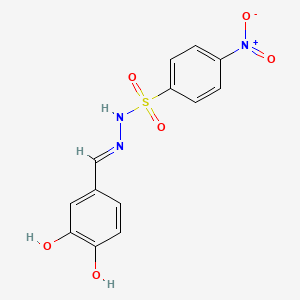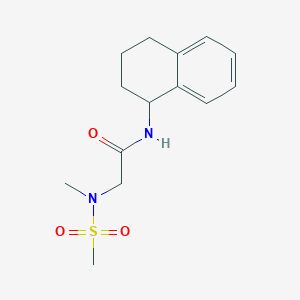![molecular formula C23H36N4O B6075910 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane is a chemical compound that belongs to the class of azepanes. It is also known as 1-{2-oxo-2-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethyl}azepane. This compound has gained significant attention in the scientific community due to its various potential applications in research.
Mécanisme D'action
The mechanism of action of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane involves the inhibition of the reuptake of serotonin and norepinephrine. It binds to the transporters responsible for the reuptake of these neurotransmitters, thus preventing their uptake. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane are mainly due to its action on the central nervous system. It has been found to be effective in the treatment of depression, anxiety, and other mood disorders. It has also been found to have analgesic properties and is used in the management of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane in lab experiments include its high potency and selectivity for serotonin and norepinephrine transporters. It is also readily available and relatively easy to synthesize. However, its use is limited by its potential toxicity and the need for careful handling.
Orientations Futures
1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane has several potential future directions in scientific research. One of the significant areas of research is in the development of new antidepressant and anxiolytic drugs. It may also have potential applications in the treatment of chronic pain and other neurological disorders. Further studies are needed to explore its full potential and to address its limitations.
Méthodes De Synthèse
The synthesis of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane involves several steps. The first step involves the reaction of 1,2-diaminocyclohexane with 4-phenylpiperazine to form 1-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexane-1,2-diamine. This intermediate is then reacted with 2-oxo-2-[3-(1-piperidinyl)-1-piperidinyl]acetic acid to form the final product.
Applications De Recherche Scientifique
1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane has been used in various scientific research applications. One of the significant applications is in the field of neuroscience, where it is used as a tool to study the function of the central nervous system. It has been found to be a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters known to regulate mood, sleep, and appetite.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-23(20-24-12-6-1-2-7-13-24)27-14-8-11-22(19-27)26-17-15-25(16-18-26)21-9-4-3-5-10-21/h3-5,9-10,22H,1-2,6-8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGJEFVOMZCWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6075845.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)

![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)